molecular formula C15H15N5O3S B5711615 N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide

N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide

Cat. No. B5711615
M. Wt: 345.4 g/mol
InChI Key: NAIYZVQVSQICTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, also known as MNTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTG is a triazole-based inhibitor that has been shown to have significant effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.

Mechanism of Action

N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide exerts its effects through a variety of mechanisms, including the inhibition of enzymes and signaling pathways that are involved in inflammation and cancer. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to be easily synthesized. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several potential future directions for research on N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. One area of interest is its potential as a treatment for cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases, as studies have shown that it has neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, as well as its potential toxicity and side effects. Overall, N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a promising candidate for further research and development in the field of scientific research.

Synthesis Methods

N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can be synthesized using a variety of methods, including the reaction of 2-naphthylsulfonyl chloride with N~2~-methyl-N~2~-hydroxyethylamine to form the intermediate, which is then reacted with 4H-1,2,4-triazole-3-carboxylic acid to form N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. The synthesis of N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemical reactions.

Scientific Research Applications

N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can inhibit the production of pro-inflammatory cytokines, which are associated with a range of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-20(9-14(21)18-15-16-10-17-19-15)24(22,23)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIYZVQVSQICTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide

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